N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide, also known as KPT-335, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound was first synthesized by Karyopharm Therapeutics in 2010, and since then, it has been the subject of many scientific studies to understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Synthesis Techniques and Chemical Structures
Intramolecular Cyclization of Functionalized Enamides : A method involving intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides has been reported, leading to the synthesis of 2-phenyl-4,5-substituted oxazoles. This process represents a key step in the efficient two-step synthesis of these compounds, demonstrating the versatility and utility of isoxazole derivatives in synthetic organic chemistry (Vijay Kumar et al., 2012).
Chemoselective Thionation-Cyclization of Enamides : A chemoselective thionation-cyclization approach mediated by Lawesson's reagent has been developed for the synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles from enamides. This method exemplifies the strategic integration of sulfur and nitrogen heterocycles, underscoring the chemical diversity achievable with isoxazole scaffolds (V. Kumar et al., 2013).
Biological and Pharmacological Investigations
Carbonic Anhydrase Inhibition : Isoxazole-containing sulfonamides have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase II and VII, important for managing conditions such as glaucoma and neuropathic pain. These studies highlight the potential therapeutic applications of isoxazole derivatives in designing inhibitors for specific enzyme targets (Altug et al., 2017).
Antitumor Agents and HDAC Inhibition : Novel hydroxamic acids bearing isoxazole and thiazole moieties have been explored as histone deacetylase (HDAC) inhibitors and antitumor agents. These compounds exhibit cytotoxicity against various human cancer cell lines and potent HDAC inhibitory activity, suggesting their potential as therapeutic agents in cancer treatment (Anh et al., 2020).
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19-10-4-2-9(3-5-10)11(16)8-14-13(17)12-6-7-15-18-12/h2-7,11,16H,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYBSNXUXJXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=NO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.